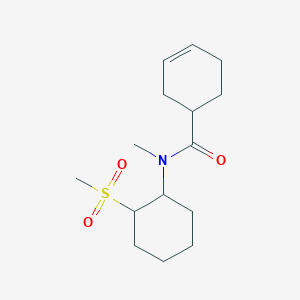
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide, also known as MEM or MEMantine, is a drug that has been extensively studied for its potential therapeutic use in various neurological disorders. MEM is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown promise in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide acts as an uncompetitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which is involved in learning and memory processes. By reducing the activity of the NMDA receptor, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide can improve cognitive function and reduce the progression of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In Alzheimer's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the loss of dopaminergic neurons, which are involved in motor function. In multiple sclerosis, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which contribute to the progression of the disease.
実験室実験の利点と制限
One advantage of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows researchers to investigate the role of this receptor in various neurological disorders. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, one limitation of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Additionally, researchers can investigate the potential use of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in combination with non-pharmacological interventions, such as exercise and cognitive training, for the treatment of neurological disorders.
Conclusion:
In conclusion, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide is a drug that has shown promise in the treatment of various neurological disorders. Its specificity for the NMDA receptor and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of this receptor in neurological function. While there are limitations to its use in lab experiments, there are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide that could lead to new treatments for neurological disorders.
合成法
The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide involves the reaction of 2-methylsulfonylcyclohexanone and N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then reacted with ethyl chloroformate to form N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. This synthesis method has been optimized to produce high yields of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide with high purity.
科学的研究の応用
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic use in various neurological disorders. In Alzheimer's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function and slow the progression of the disease. In Parkinson's disease, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to improve motor function and reduce the risk of falls. In multiple sclerosis, N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been shown to reduce inflammation and improve neurological function.
特性
IUPAC Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-16(15(17)12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(2,18)19/h3-4,12-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVURVJYJUJNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)




![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)



![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)